4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline
Description
4-[(4-Bromophenyl)sulfanyl]-N,N-dimethylaniline is a sulfur-linked aromatic compound featuring a dimethylamino-substituted aniline moiety connected via a sulfanyl (-S-) bridge to a 4-bromophenyl group. For example, (E)-4-((4-bromophenyl)diazinyl)-N,N-dimethylaniline (a diazinyl-linked analog) is synthesized via diazotization and coupling reactions , while vinyl-linked derivatives like 4-(2-fluorostyryl)-N,N-dimethylaniline demonstrate biological activity in Wnt pathway inhibition .
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNS/c1-16(2)12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIRITRMOOBUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline typically involves the reaction of 4-bromothiophenol with N,N-dimethylaniline under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted aniline derivatives.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Research Implications
Material Science : Sulfanyl-linked compounds could improve charge-transfer properties in organic electronics, as seen in anthryl-pyrrolopyrimidine derivatives .
Sensing Applications : Vinyl-linked analogs (BP-Cl ) demonstrate utility in glyphosate detection, implying sulfanyl bridges may enhance selectivity.
Biological Activity
4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline, a compound with significant chemical interest, has been studied for its biological activities, particularly in relation to its potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : CHBrN\S
- Molecular Weight : 296.21 g/mol
- CAS Number : 68253-27-0
The compound features a bromophenyl group and a sulfanyl moiety, which are critical for its biological interactions.
Studies indicate that compounds with similar structures may inhibit specific enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the catabolism of tyrosine. This inhibition can affect metabolic pathways in both animals and plants, suggesting potential applications in agriculture and medicine.
Target Enzymes
- HPPD : Inhibition could lead to altered tyrosine metabolism.
- Cell Signaling Pathways : The compound may influence various cellular functions by modulating signaling pathways involved in growth and apoptosis.
Anticancer Properties
Research has shown that derivatives of this compound exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, related compounds have demonstrated efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial properties against several bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of structurally similar compounds indicates rapid absorption and distribution in tissues following oral administration. This suggests that 4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline may also exhibit favorable pharmacokinetic properties, making it a candidate for further therapeutic exploration.
Q & A
Q. What are the common synthetic routes for 4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling reactions between 4-bromothiophenol derivatives and N,N-dimethylaniline precursors. A protocol adapted from diazonium salt coupling (as seen in structurally similar compounds) includes:
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Detect C–S stretching vibrations (~650–750 cm⁻¹) and N–Me stretches (~2800 cm⁻¹) .
- X-ray Crystallography: Resolve crystal packing and confirm molecular geometry. Use SHELX software for structure refinement, as demonstrated for analogous compounds .
Advanced Research Questions
Q. How can density functional theory (DFT) and Hartree-Fock (HF) methods predict the electronic properties of this compound?
Methodological Answer:
Q. What non-covalent interactions dominate the crystal packing of this compound, and how can Hirshfeld surface analysis elucidate them?
Methodological Answer:
Q. How does the electrochemical behavior of this compound inform its reactivity in sulfonylation or polymerization reactions?
Methodological Answer:
- Cyclic Voltammetry (CV): Perform in ethanol/water (pH 7.0) to identify oxidation peaks (~0.8–1.2 V vs Ag/AgCl), indicative of arylsulfonyl radical formation .
- Mechanistic Insight: Electrochemical oxidation facilitates coupling with sulfinic acids, yielding disulfonamide derivatives. Optimize yields (55–85%) by adjusting pH and nucleophile concentration .
Q. How can structural analogs guide predictions of biological activity for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
